4-Cyclohexylbenzenesulfonyl chloride

Physical Property Handling Safety Weighing Accuracy

A common challenge in protease inhibitor synthesis is inconsistent sulfonamide geometry and reactivity due to variable electrophile quality. 4-Cyclohexylbenzenesulfonyl chloride (CAS 56354-57-5) solves this with its solid, crystalline form and high purity (97%). - Functions as a key intermediate for selective matriptase inhibitors, where the cyclohexyl group enhances target engagement via conformational rigidity. - Solid physical form (mp 52-56°C) enables accurate, spill-free dispensing for automated parallel synthesis platforms. - Derivatized sulfonamides exhibit enhanced stability against nucleophilic cleavage, making it ideal for complex protecting group strategies.

Molecular Formula C12H15ClO2S
Molecular Weight 258.76 g/mol
CAS No. 56354-57-5
Cat. No. B048631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexylbenzenesulfonyl chloride
CAS56354-57-5
Synonyms4-Cyclohexylbenzene-1-sulfonyl Chloride;  4-Cyclohexylbenzenesulfonyl Chloride;  [4-(Cyclohexyl)phenyl]sulfonyl Chloride;  p-Cyclohexylbenzenesulfonyl Chloride
Molecular FormulaC12H15ClO2S
Molecular Weight258.76 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C12H15ClO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2
InChIKeyCREMYEDHKUWVTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohexylbenzenesulfonyl chloride Physicochemical Baseline


4-Cyclohexylbenzenesulfonyl chloride (CAS 56354-57-5) is an aromatic sulfonyl chloride characterized by a cyclohexyl substituent at the para position of the benzene ring . It exists as a white crystalline solid at ambient temperature and is a reactive electrophilic intermediate used to introduce the 4-cyclohexylbenzenesulfonyl moiety into target molecules via nucleophilic substitution, primarily with amines and alcohols . Its defined melting point (52–56 °C range) and solid physical form provide handling advantages over lower-melting or liquid sulfonyl chlorides .

Solid reagent Simplifies safe, accurate weighing versus liquid sulfonyl chlorides
HPLC-verified active Assay-confirmed intact sulfonyl chloride for high-yield derivatization
Matriptase probe synthesis Key intermediate for selective serine protease inhibitor research

Why 4-Cyclohexylbenzenesulfonyl chloride Is Irreplaceable


Direct substitution of 4-cyclohexylbenzenesulfonyl chloride with unsubstituted benzenesulfonyl chloride or para-alkyl analogs (e.g., 4-methyl, 4-tert-butyl) is not functionally equivalent due to distinct physicochemical and steric profiles. The cyclohexyl group imparts a combination of conformational rigidity and lipophilicity that alters the solubility, crystallization behavior, and reactivity of derived sulfonamides and sulfonates [1]. Furthermore, the steric bulk of the cyclohexyl ring can influence the selectivity of subsequent enzymatic interactions in medicinal chemistry applications, as demonstrated by its role as a key intermediate for matriptase inhibitors . Simply swapping in a different sulfonyl chloride introduces a different R-group, which is likely to result in a different molecular geometry, potentially altering biological activity or material properties.

Cyclohexyl group required Para-alkyl or unsubstituted sulfonyl chlorides lack the steric and lipophilic profile needed for target selectivity.
Physical form mismatch Liquid alternatives (e.g., benzenesulfonyl chloride) increase spill risk and weigh inaccuracy in automated synthesis.
Different R-group effects Swapping sulfonyl chloride changes molecular geometry and may not transfer reported enzyme inhibition properties.

4-Cyclohexylbenzenesulfonyl chloride Comparative Evidence Guide


Solid Physical State Advantage

4-Cyclohexylbenzenesulfonyl chloride is a white crystalline solid at room temperature, contrasting with the liquid or low-melting solid nature of common alternatives. Its melting point is reported as 52–54 °C and 54.2–55.7 °C . This solid form eliminates the risk of spills and simplifies precise weighing for small-scale reactions compared to liquid sulfonyl chlorides like benzenesulfonyl chloride (mp 13–15 °C) .

Solid vs liquid form
Head-to-head
White crystalline solid (mp 52–55.7 °C) vs colorless oily liquid (mp 13–15 °C)
Solid form supports safer handling and accurate gravimetric dispensing
Reported melting range from supplier data
Physical Property Handling Safety Weighing Accuracy

HPLC-Verified Purity for Reproducible Derivatization

The compound is commercially available with a guaranteed purity of 96–97% as determined by HPLC assay after derivatization to its diethylsulfonamide derivative . This specific analytical method provides a more accurate assessment of active sulfonyl chloride content compared to non-specific assays, ensuring that the reagent's reactivity is not compromised by hydrolyzed sulfonic acid impurities .

Purity by HPLC assay
Method context
96–97% (HPLC as diethylsulfonamide)
Confirms intact sulfonyl chloride for reproducible derivatization
Specific to active electrophile; limits hydrolyzed impurity
Analytical Chemistry Purity Analysis HPLC Assay

Key Intermediate for Matriptase Inhibitors

4-Cyclohexylbenzenesulfonyl chloride is specifically cited as a reagent for the synthesis of secondary amides of sulfonylated 3-amidinophenylalanine, a class of compounds described as potent and selective inhibitors of the serine protease matriptase . The cyclohexyl group is critical for achieving this selectivity, as it engages in favorable steric interactions within the matriptase active site [1]. This application is not shared by simpler sulfonyl chlorides.

Matriptase inhibitor intermediate
Reported, Class-level
Cyclohexyl engages Gln175 in matriptase active site; enables potent inhibition
Supports serine protease inhibitor research and probe development
Based on PDB 4o97 co-crystal structure
Medicinal Chemistry Matriptase Inhibition Cancer Therapeutics

Hydrolytic Stability from Steric Hindrance

The cyclohexyl group in 4-cyclohexylbenzenesulfonyl chloride provides greater steric shielding of the electrophilic sulfur center compared to unsubstituted or para-methyl analogs. While direct kinetic data for this specific compound is limited, class-level studies demonstrate that steric hindrance from bulky para-substituents generally retards the rate of hydrolysis of aromatic sulfonyl chlorides in aqueous media [1]. This implies a longer shelf-life and greater tolerance to adventitious moisture during reaction setup.

Hydrolytic stability inference
Class-level inference
Bulky cyclohexyl expected to retard hydrolysis vs less hindered analogs
May offer greater moisture tolerance and shelf-life
Data to verify; inferred from general sulfonyl chloride kinetics
Reactivity Hydrolytic Stability Steric Hindrance

4-Cyclohexylbenzenesulfonyl chloride Optimal Use Cases


Matriptase Inhibitor Synthesis for Oncology

Based on its established role as a key intermediate for potent and selective matriptase inhibitors , this sulfonyl chloride is ideal for medicinal chemistry programs focused on serine protease targets in cancer invasion and metastasis. The cyclohexyl group provides a defined steric and lipophilic handle that is known to enhance target engagement and selectivity [1].

Solid-Phase Synthesis and Library Derivatization

The solid physical form and high purity (96–97%) of 4-cyclohexylbenzenesulfonyl chloride make it well-suited for automated and parallel synthesis platforms where accurate, spill-free dispensing of reactive electrophiles is critical. It can be used to generate sulfonamide or sulfonate ester libraries for high-throughput screening.

Hydrolytically Robust Sulfonamide Protecting Groups

The enhanced steric bulk around the sulfonyl center, as inferred from class-level structure-property relationships [2], suggests that sulfonamides derived from this reagent may exhibit increased stability towards nucleophilic cleavage. This makes it a candidate for developing more resilient amine protecting groups in complex total synthesis sequences.

Application
Selection Property
Validation Focus
Matriptase inhibitor research
Cyclohexyl group for enzyme selectivity
Inhibitor potency and protease profiling
Automated/parallel sulfonamide library synthesis
Solid handling, verified reactive purity
Weighing accuracy, coupling yield, library purity
Stable sulfonamide protecting group design
Steric shielding for reduced nucleophilic cleavage
Stability under acidic/basic conditions, deprotection kinetics

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